molecular formula C25H29NO6 B11152842 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11152842
M. Wt: 439.5 g/mol
InChI Key: AYZCEJMUVRNEHJ-UHFFFAOYSA-N
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Description

The compound 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core linked to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer .

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with certain enzymes or receptors, modulating their activity and leading to various biological effects . The chromenone core may also contribute to its activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one lies in its combined structural features. The presence of both the dihydroisoquinoline and chromenone moieties, linked by a hydroxypropoxy group, provides a unique scaffold for exploring new chemical and biological activities .

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

7-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C25H29NO6/c1-15-16(2)25(28)32-22-11-20(5-6-21(15)22)31-14-19(27)13-26-8-7-17-9-23(29-3)24(30-4)10-18(17)12-26/h5-6,9-11,19,27H,7-8,12-14H2,1-4H3

InChI Key

AYZCEJMUVRNEHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C

Origin of Product

United States

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